immucillin G
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Overview
Description
Immucillin-G is a small molecule that belongs to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Immucillin-G is a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This compound has shown promise in various therapeutic applications, particularly in the treatment of T-cell related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Immucillin-G involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of a suitable precursor to form the pyrrolopyrimidine ring system.
Functionalization of the core: Various functional groups are introduced to the pyrrolopyrimidine core to achieve the desired chemical structure of Immucillin-G.
Purification: The final product is purified using techniques such as chromatography to obtain Immucillin-G in high purity.
Industrial Production Methods
Industrial production of Immucillin-G follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Immucillin-G undergoes various chemical reactions, including:
Oxidation: Immucillin-G can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Immucillin-G can lead to the formation of oxidized pyrrolopyrimidine derivatives, while substitution reactions can yield various substituted pyrrolopyrimidines .
Scientific Research Applications
Immucillin-G has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored as a potential therapeutic agent for T-cell related diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Immucillin-G exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase. This enzyme is involved in the purine salvage pathway, which is essential for the recycling of purines in cells. By inhibiting this enzyme, Immucillin-G disrupts the purine salvage pathway, leading to the depletion of purine nucleotides and subsequent effects on cellular processes. The molecular targets and pathways involved include the binding of Immucillin-G to the active site of purine nucleoside phosphorylase, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Immucillin-H: Another potent inhibitor of purine nucleoside phosphorylase with a similar mechanism of action.
DADMe-Immucillin-G: A derivative of Immucillin-G with enhanced potency and specificity for purine nucleoside phosphorylase.
Forodesine: An inhibitor of purine nucleoside phosphorylase with a different chemical structure but similar therapeutic applications.
Uniqueness
Immucillin-G is unique due to its specific chemical structure and its potent inhibitory activity against purine nucleoside phosphorylase. Compared to other similar compounds, Immucillin-G has shown promising results in preclinical studies and has potential for further development as a therapeutic agent .
Properties
CAS No. |
209799-75-7 |
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Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-amino-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-15-5-3(1-13-7(5)10(20)16-11)6-9(19)8(18)4(2-17)14-6/h1,4,6,8-9,13-14,17-19H,2H2,(H3,12,15,16,20)/t4-,6+,8-,9+/m1/s1 |
InChI Key |
KBIDJCVAURJXFG-PVEDRDFWSA-N |
SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(N3)CO)O)O |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(N3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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